3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole
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Overview
Description
3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of β-carbolines. These compounds are known for their significant biological activities and are found in various natural sources, including terrestrial plants and marine invertebrates . The structure of this compound consists of a pyridine ring fused to an indole moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with aldehydes and amines, followed by cyclization to form the β-carboline core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Methyl-9H-pyrido[3,4-B]indole (Harman): Shares a similar β-carboline structure but lacks the ethyl group at the 3-position.
1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole-3-carboxylic acid: Contains a tetrahydro-β-carboline core with a carboxylic acid group.
Uniqueness: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Biological Activity
3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole, a derivative of the β-carboline family, is recognized for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications and interactions with various biological targets. Understanding its biological activity is essential for evaluating its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The structure of this compound consists of a fused pyridine and indole ring system, which is characteristic of many biologically active compounds. Its unique chemical properties facilitate interactions with proteins, enzymes, and nucleic acids, contributing to its biological effects.
This compound interacts with various biological targets, including:
- Cytochrome P450 Enzymes : It can modulate the activity of these enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
- Cell Signaling Pathways : The compound influences pathways such as MAPK/ERK, affecting cell proliferation and differentiation .
2. Cellular Effects
The compound exhibits several cellular effects:
- Gene Expression Modulation : It alters the expression of genes involved in apoptosis and cell cycle regulation .
- Cytotoxicity : Studies have shown that derivatives of pyrido[3,4-b]indole display cytotoxic effects against various cancer cell lines .
Data Table: Biological Activities of this compound
Case Study 1: Neurotoxicity
A study highlighted that harmane (1-methyl-9H-pyrido[3,4-b]indole), structurally related to this compound, was found to be a potent neurotoxin linked to tremor-producing effects in animal models. Elevated levels of harmane were observed in patients with essential tremor and Parkinson's disease, suggesting a potential role in neurodegenerative disorders .
Case Study 2: Anticancer Activity
Research into derivatives of pyrido[3,4-b]indole indicated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the micromolar range against human cancer cells such as HT-29 (colon cancer) and A549 (lung cancer) . This suggests that these compounds could serve as lead candidates for anticancer drug development.
Properties
Molecular Formula |
C14H14N2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
ZUDVCBXDHGAKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 |
Origin of Product |
United States |
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